7S,8R,17S-RctR1

Vue d'ensemble

Description

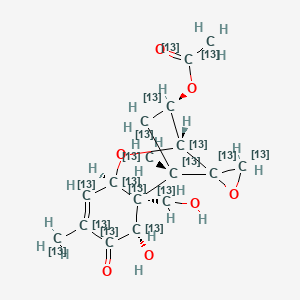

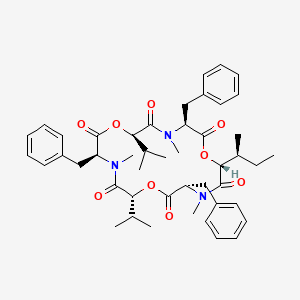

Le conjugué de résolvine dans la régénération tissulaire 1 (RCTR1) est un médiateur pro-résolutif spécialisé dérivé de l'acide docosahexaénoïque. Il joue un rôle crucial dans la résolution de l'inflammation et la promotion de la régénération tissulaire. Le RCTR1 est biosynthétisé par les macrophages humains et les neutrophiles polymorphonucléaires apoptotiques et a été identifié dans la rate humaine et la moelle osseuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le RCTR1 est synthétisé à partir de l'acide docosahexaénoïque par une série de réactions enzymatiques. Le processus implique l'oxydation de l'acide docosahexaénoïque par la lipooxygénase en acide 7(S)-8-époxy-17(S)-hydroxydocosahexaénoïque, qui est ensuite conjugué au glutathion . Les conditions réactionnelles impliquent généralement des macrophages humains isolés et des neutrophiles polymorphonucléaires apoptotiques.

Méthodes de production industrielle

La production industrielle de RCTR1 n'est pas largement documentée, mais elle impliquerait probablement une synthèse enzymatique à grande échelle utilisant des bioréacteurs pour cultiver les cellules et les enzymes nécessaires. Le processus devrait garantir une grande pureté et un rendement élevé, éventuellement grâce à des techniques de purification avancées telles que la chromatographie liquide haute performance.

Analyse Des Réactions Chimiques

Types de réactions

Le RCTR1 subit diverses réactions biochimiques, notamment :

Oxydation : Oxydation initiale de l'acide docosahexaénoïque par la lipooxygénase.

Conjugaison : Conjugaison avec le glutathion pour former le produit final.

Réactifs et conditions courants

Lipooxygénase : Enzyme utilisée pour l'oxydation.

Glutathion : Utilisé pour la conjugaison.

Macrophages humains et neutrophiles polymorphonucléaires apoptotiques : Environnement cellulaire pour les réactions.

Principaux produits

Le principal produit de ces réactions est le RCTR1 lui-même, qui est un conjugué de l'acide docosahexaénoïque et du glutathion.

Applications de la recherche scientifique

Le RCTR1 a une large gamme d'applications dans la recherche scientifique :

Chimie : Étudié pour ses propriétés biochimiques uniques et ses voies de synthèse.

Biologie : Investigué pour son rôle dans la résolution de l'inflammation et la régénération tissulaire.

Mécanisme d'action

Le RCTR1 exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques :

Applications De Recherche Scientifique

RCTR1 has a wide range of applications in scientific research:

Chemistry: Studied for its unique biochemical properties and synthesis pathways.

Biology: Investigated for its role in inflammation resolution and tissue regeneration.

Medicine: Potential therapeutic applications in treating inflammatory diseases and promoting tissue repair.

Mécanisme D'action

RCTR1 exerts its effects by interacting with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Le RCTR1 est unique parmi les médiateurs pro-résolutifs spécialisés en raison de sa conjugaison spécifique avec le glutathion. Des composés similaires incluent :

Résolvine D1 : Un autre médiateur pro-résolutif dérivé de l'acide docosahexaénoïque.

Marésine 1 : Dérivé de l'acide docosahexaénoïque et impliqué dans la résolution de l'inflammation.

Protéctine D1 : Également dérivé de l'acide docosahexaénoïque, avec des propriétés anti-inflammatoires.

Le RCTR1 se distingue par son rôle spécifique dans la régénération tissulaire et sa voie de synthèse unique impliquant la conjugaison au glutathion .

Propriétés

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-8-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O10S/c1-2-3-9-14-23(36)15-10-6-4-5-7-12-17-27(26(37)16-11-8-13-18-29(39)40)46-22-25(31(43)34-21-30(41)42)35-28(38)20-19-24(33)32(44)45/h3-12,15,17,23-27,36-37H,2,13-14,16,18-22,33H2,1H3,(H,34,43)(H,35,38)(H,39,40)(H,41,42)(H,44,45)/b6-4-,7-5+,9-3-,11-8-,15-10+,17-12+/t23-,24-,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXZTIZZJJNZGD-OWUNPOTOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)

![N-(2,3-dihydroxybenzoyl)-O-[N-(2,3-dihydroxybenzoyl)-L-seryl]-L-serine](/img/structure/B3025789.png)

![N-[2-(3-bromophenyl)ethyl]-2-[(5-chloro-2-pyridinyl)amino]-acetamide](/img/structure/B3025790.png)

![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)

![2-[(1-Methylethyl)amino]-1-(4-methylphenyl)-1-pentanone, monohydrochloride](/img/structure/B3025794.png)